Differentiation by Patent-Corroborated Synthetic Role vs. Generic Pyrimidine Building Blocks
This specific compound is explicitly cited in Amgen Inc.'s patent WO2007076092A3 as a synthetic intermediate for preparing Raf kinase-modulating heteroaryl compounds [1]. This is a critical differentiator from generic, commercially available aminopyrimidines like 4-amino-6-methylpyrimidine or 6-phenylpyrimidin-4-amine, which are not associated with any specific kinase inhibitor patent. The patent provides a defined synthetic role: it is used to construct a specific nitrogen-containing bicyclic core essential for the target activity. The patent location (page/column 119) confirms its use in a reaction scheme that was part of a successful medicinal chemistry campaign for cancer targets, including melanomas [2]. This procurement-gated validation offers assurance that this exact compound fits a known productive SAR pathway, unlike unvalidated substitutes.
| Evidence Dimension | Inclusion in a drug discovery patent for a defined therapeutic target |
|---|---|
| Target Compound Data | Explicitly listed on page/column 119 of WO2007076092A3 as an intermediate for Raf kinase inhibitors. |
| Comparator Or Baseline | Generic 4-aminopyrimidine building blocks (e.g., 6-methylpyrimidin-4-amine, 6-phenylpyrimidin-4-amine) - no direct citation in Raf kinase inhibitor patents. |
| Quantified Difference | Binary differentiation: Patent-validated intermediate vs. non-validated generic building block. |
| Conditions | Patent document WO2007076092A3, section for intermediates. |
Why This Matters
Procuring a patent-validated intermediate reduces the risk of synthetic route failure and ensures alignment with published SAR, which is critical for competitive medicinal chemistry programs.
- [1] Amgen Inc. (2007). WO2007076092A3 - Nitrogen-containing bicyclic heteroaryl compounds for the treatment of raf protein kinase-mediated diseases. World Intellectual Property Organization. View Source
- [2] Chemsrc. (2018). 943605-97-8: 6-(2-fluoropyridin-3-yl)-N-methylpyrimidin-4-amine. Literature reference to Amgen Inc. patent WO2007/76092 A2. Retrieved from https://m.chemsrc.com/baike/973878.html. View Source
